Diallyl diethylphosphoramidite

Description

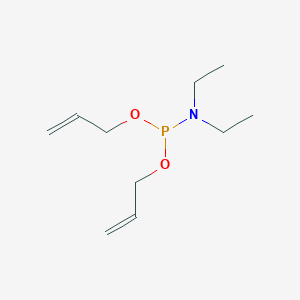

Diallyl diethylphosphoramidite is a phosphorus-containing compound characterized by a trivalent phosphorus center bonded to two diallyloxy groups and one diethylamine group. Phosphoramidites are widely used in organic synthesis, particularly in oligonucleotide synthesis as coupling reagents due to their reactivity in forming phosphodiester bonds . Purification methods such as recrystallization and thin-layer chromatography (TLC) are commonly employed for related compounds .

Properties

CAS No. |

5954-30-3 |

|---|---|

Molecular Formula |

C10H20NO2P |

Molecular Weight |

217.24 g/mol |

IUPAC Name |

N-bis(prop-2-enoxy)phosphanyl-N-ethylethanamine |

InChI |

InChI=1S/C10H20NO2P/c1-5-9-12-14(13-10-6-2)11(7-3)8-4/h5-6H,1-2,7-10H2,3-4H3 |

InChI Key |

XIBVDDDMATVQER-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(OCC=C)OCC=C |

Origin of Product |

United States |

Biological Activity

Diallyl diethylphosphoramidite is a phosphoramidite compound that has garnered attention in the field of synthetic chemistry and biological applications. This article delves into its biological activity, synthesis, and potential implications in various therapeutic areas, supported by relevant data and case studies.

1. Overview of this compound

This compound is primarily used in the synthesis of oligonucleotides through the phosphoramidite method. Its structure allows for the incorporation of phosphoramidite groups into nucleic acids, facilitating the development of various bioconjugates and therapeutic agents.

2. Biological Activity

The biological activity of this compound is largely linked to its role as a phosphorylating agent in biochemical reactions. The following sections summarize key findings related to its biological functions.

2.1 Anticancer Properties

Research indicates that this compound and its derivatives can exhibit anticancer properties. For instance, studies have shown that phosphoramidites can be utilized in the synthesis of compounds that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanisms of Action :

- Induction of apoptosis through modulation of cell signaling pathways.

- Inhibition of DNA repair mechanisms in cancer cells.

- Enhancement of the efficacy of chemotherapeutic agents when used in combination therapies.

2.2 Antimicrobial Activity

This compound has been explored for its potential antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.

3. Synthesis and Applications

This compound is synthesized using established protocols for phosphoramidites. The general reaction involves the coupling of diallyl amine with diethyl phosphoramidate under suitable conditions.

3.1 Synthesis Protocol

The synthesis can be summarized as follows:

- Reactants : Diallyl amine, diethyl phosphoramidate.

- Conditions : Typically performed under inert atmosphere conditions using solvents such as dichloromethane or acetonitrile.

- Yield : The reaction yields this compound with high purity, suitable for further applications in oligonucleotide synthesis.

4.1 Oligonucleotide Synthesis

A significant application of this compound is in the synthesis of modified oligonucleotides for therapeutic use. For example, a study demonstrated its use in creating oligonucleotides with enhanced stability and binding affinity to target mRNA sequences, which could be pivotal in gene therapy approaches.

4.2 Drug Delivery Systems

Another promising application involves the incorporation of this compound into drug delivery systems, where it serves as a linker to enhance the bioavailability and targeting capability of therapeutic agents.

5. Research Findings

Recent research has highlighted several important findings regarding the biological activity and applications of this compound:

| Study | Findings |

|---|---|

| Altonsy et al., 2012 | Demonstrated anticancer activity against breast cancer cell lines using derivatives synthesized from this compound. |

| Tang et al., 2013 | Showed enhanced efficacy in combination therapies involving diallyl derivatives and standard chemotherapeutics. |

| Xie et al., 2018 | Investigated the modulation of signaling pathways by phosphoramidites, linking them to reduced tumor growth in xenograft models. |

Comparison with Similar Compounds

Diethylphosphoramidic Dichloride

- Structure : Contains two chlorine atoms and a diethylamine group attached to phosphorus (Cl₂P(O)NEt₂).

- Reactivity : Highly reactive due to the presence of labile chlorine atoms, making it a precursor for synthesizing phosphoramidites and phosphonates.

- Applications : Used as an intermediate in the preparation of pesticides and pharmaceuticals .

- Key Difference : Unlike diallyl diethylphosphoramidite, the dichloride lacks allyl groups, limiting its utility in polymerization or click chemistry.

Diallyl Sulfide (DAS) and Diallyl Disulfide

- Structure : Sulfur-based compounds with diallyl groups (C₆H₁₀S and C₆H₁₀S₂).

- Reactivity/Applications: Exhibit potent anticarcinogenic activity by inhibiting cytochrome P450 enzymes (e.g., 64–100% inhibition of esophageal tumors in rats) . Diallyl disulfide also demonstrates fumigant toxicity against pests like Tribolium confusum (LC₉₀: <20 µL/L for adults) .

- Key Difference : These compounds lack phosphorus, limiting their use in synthetic chemistry compared to phosphoramidites.

Diallyl Phthalate

- Structure : A phthalate ester with two diallyl groups (C₁₄H₁₄O₄).

- Reactivity/Applications : Undergoes bulk polymerization at 190°C to form prepolymers for thermosetting resins .

- Key Difference : While both contain diallyl groups, diallyl phthalate is an ester, whereas this compound is a phosphorus-based reagent.

Diethyl Phosphonates

- Examples: Diethyl [4-(diphenylamino)benzyl]phosphonate (C₂₃H₂₆NO₃P): Used in materials science for its electronic properties . Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate: Explored in medicinal chemistry for its structural similarity to bioactive bisphosphonates .

- Reactivity : Phosphonates are less reactive than phosphoramidites due to their tetrahedral phosphorus geometry.

- Key Difference : Phosphoramidites are trivalent and more reactive in nucleophilic substitution reactions.

Diethyl Phosphoramidate

- Structure : Contains a diethylamine group and an oxygen atom bonded to phosphorus.

- Applications: Used in the synthesis of organophosphorus compounds and as a corrosion inhibitor .

- Key Difference : Lacks diallyl groups, reducing its utility in polymerization or cross-linking reactions.

Data Table: Comparative Properties of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.